molecular formula C7H7ClS B095706 2-Chlorothioanisole CAS No. 17733-22-1

2-Chlorothioanisole

Cat. No. B095706
CAS RN: 17733-22-1
M. Wt: 158.65 g/mol
InChI Key: IHLDFHCSSCVPQW-UHFFFAOYSA-N
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Patent
US06686390B2

Procedure details

2-Chlorothioanisole was prepared in 89% yield from commercially available 2-chlorothiophenol (4.0 g, 27.6 mmol) using methyl iodide (4.66 g, 32.81 mmol) according to the procedure described in preparation 1.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9]I>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8][CH3:9]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)S
Step Two
Name
Quantity
4.66 g
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in preparation 1

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)SC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.